molecular formula C15H15N5O2 B2537039 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide CAS No. 898350-22-6

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2537039
CAS No.: 898350-22-6
M. Wt: 297.318
InChI Key: JEZRUFXOYSKXHW-UHFFFAOYSA-N
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide is a compound that features an imidazole ring, a propyl chain, and a cyanophenyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The cyanophenyl group can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the cyanophenyl group can produce amines.

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, affecting the activity of biological molecules . The cyanophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole-based structure.

    Metronidazole: An antimicrobial agent with a similar imidazole core.

Uniqueness

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole ring and the cyanophenyl group allows for diverse interactions and applications, setting it apart from other imidazole-containing compounds .

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c16-10-12-4-1-2-5-13(12)19-15(22)14(21)18-6-3-8-20-9-7-17-11-20/h1-2,4-5,7,9,11H,3,6,8H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZRUFXOYSKXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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